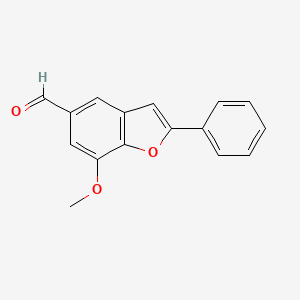

7-Methoxy-2-phenylbenzofuran-5-carboxaldehyde

Description

Properties

IUPAC Name |

7-methoxy-2-phenyl-1-benzofuran-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O3/c1-18-15-8-11(10-17)7-13-9-14(19-16(13)15)12-5-3-2-4-6-12/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUQYKLYMUSDFGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC2=C1OC(=C2)C3=CC=CC=C3)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20671872 | |

| Record name | 7-Methoxy-2-phenyl-1-benzofuran-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20671872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108444-34-4 | |

| Record name | 7-Methoxy-2-phenyl-1-benzofuran-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20671872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Conditions

The process begins with 5-iodo vanillin, where the iodine atom at the C5 position serves as the coupling site. Phenylacetylene acts as the aryl source, and the reaction is catalyzed by a palladium complex (e.g., Pd(PPh₃)₄) with copper(I) iodide as a co-catalyst. The solvent system typically comprises a mixture of ethanol and water (1:1 v/v), heated to 80°C for 4–6 hours. Base additives such as potassium carbonate facilitate deprotonation and intermediate stabilization.

The reaction proceeds via a Sonogashira-type coupling mechanism, where oxidative addition of the aryl iodide to palladium(0) forms a Pd(II) intermediate. Subsequent transmetalation with phenylacetylene and reductive elimination yield the coupled product. Cyclization occurs in situ, driven by the proximity of the methoxy and aldehyde groups, forming the benzofuran ring.

Optimization and Yield

Key optimizations include:

-

Catalyst loading : 5 mol% Pd(PPh₃)₄ and 10 mol% CuI achieve >80% conversion.

-

Solvent effects : Aqueous ethanol enhances solubility of ionic intermediates while suppressing side reactions.

-

Temperature control : Maintaining 80°C ensures rapid coupling without decomposition of the aldehyde group.

Purification via column chromatography (40% ethyl acetate/hexane) yields 62–68% of the target compound.

Organocuprate-Mediated Condensation with 2-Halophenols

An alternative route employs organocuprate reagents to couple 2-halophenols with prefunctionalized aryl acetylenes. While less commonly applied to the target compound, this method offers insights into benzofuran ring formation under mild conditions.

Synthetic Pathway

-

Protection of vanillin : The hydroxyl group of vanillin is benzylated to form 2-benzyloxy-4-methoxyacetophenone.

-

Oxime formation : Treatment with hydroxylamine generates the corresponding oxime, which is further arylated using 3-iodo-4-hydroxybenzaldehyde.

-

Cyclization : Acidic conditions (HCl/AcOH) promote cyclodehydration, yielding 7-hydroxy-2-(2-benzyloxyphenyl)-1-benzofuran-5-carbaldehyde. Demethylation and oxidation steps adjust substituents as needed.

Limitations

-

Multi-step sequence : Requires 4–5 steps, reducing overall yield (35–45%).

-

Functional group sensitivity : The benzyl protecting group necessitates careful handling to avoid premature deprotection.

Comparative Analysis of Synthetic Approaches

| Method | Starting Materials | Catalyst System | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Pd-Catalyzed Coupling | 5-Iodo vanillin, phenylacetylene | Pd(PPh₃)₄, CuI | 62–68 | High efficiency, one-pot synthesis | Requires expensive catalysts |

| Organocuprate Condensation | 2-Halophenols, aryl acetylenes | Organocuprate reagents | 35–45 | Mild conditions | Multi-step, low yield |

| Acid-Promoted Cyclization | Salicylaldehyde derivatives | TiCl₄, H₂SO₄ | N/R | Adaptable to diverse substrates | Unproven for target compound |

Chemical Reactions Analysis

Types of Reactions: 7-Methoxy-2-phenylbenzofuran-5-carboxaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

Reduction: The aldehyde group can be reduced to form an alcohol.

Substitution: The methoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products Formed:

- Oxidation of the aldehyde group forms 7-Methoxy-2-phenyl-1-benzofuran-5-carboxylic acid.

- Reduction of the aldehyde group forms 7-Methoxy-2-phenyl-1-benzofuran-5-methanol.

- Substitution reactions can yield various derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

The benzofuran scaffold, including 7-methoxy-2-phenylbenzofuran-5-carboxaldehyde, has been extensively studied for its anticancer properties. Research indicates that derivatives of benzofuran exhibit cytotoxic effects against various cancer cell lines, including breast, lung, and prostate cancers.

Key Findings:

- Cytotoxicity : Compounds derived from benzofuran have shown significant cytotoxicity against cancer cell lines such as A549 (lung cancer) and HT-29 (colon cancer). For instance, one study demonstrated that certain benzofuran derivatives had IC50 values as low as 16.4 μM against A549 cells, indicating potent anticancer activity .

- Mechanism of Action : The mechanism often involves the inhibition of critical signaling pathways, such as the AKT pathway, leading to reduced cell proliferation and increased apoptosis .

Data Table: Anticancer Activity of Benzofuran Derivatives

| Compound Name | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| MCC1019 | A549 | 16.4 | AKT pathway inhibition |

| Compound 7a | EAC | Varies | Induces apoptosis |

Neurological Disorders Treatment

Recent studies have highlighted the potential of benzofuran derivatives, including this compound, in treating neurological disorders. These compounds are being investigated for their ability to inhibit protein aggregation associated with diseases like Alzheimer's and Parkinson's.

Key Findings:

- Protein Aggregation : The compound has shown promise in reversing protein aggregation in models of neurodegenerative diseases . The mechanism involves stabilizing proteins and preventing their misfolding.

- Therapeutic Potential : In preclinical studies, these derivatives have been effective in models of traumatic brain injury and other central nervous system disorders .

Data Table: Neurological Applications of Benzofuran Derivatives

| Condition | Compound Name | Effectiveness |

|---|---|---|

| Alzheimer's Disease | 7-Methoxy derivative | Effective in reducing plaques |

| Parkinson's Disease | 7-Methoxy derivative | Inhibits neurodegeneration |

Synthesis and Chemical Utility

The synthesis of this compound is achieved through various methods, often involving palladium-catalyzed reactions. This compound serves as an important intermediate in the synthesis of other biologically active molecules.

Key Findings:

- Synthetic Routes : The compound can be synthesized via coupling reactions involving vanillin and phenylacetylene under specific catalytic conditions .

- Versatile Intermediate : It is utilized in the synthesis of other derivatives that exhibit a wide range of biological activities, including antibacterial and antifungal properties .

Data Table: Synthetic Routes for 7-Methoxy Derivatives

| Reaction Type | Reactants | Yield (%) |

|---|---|---|

| Pd-Catalyzed Coupling | Vanillin + Phenylacetylene | High |

| Condensation with Aldehydes | Various substituted aldehydes | Moderate |

Case Studies

Several case studies have demonstrated the practical applications of this compound in drug development and therapeutic interventions.

Case Study Example: Anticancer Drug Development

A recent case study focused on the development of a new anticancer drug based on benzofuran derivatives. Researchers synthesized several analogs of this compound and evaluated their efficacy against various cancer cell lines. Results indicated that modifications to the compound structure significantly enhanced its cytotoxic properties.

Case Study Example: Neurological Therapeutics

Another case study explored the use of benzofuran derivatives in treating Alzheimer's disease. The study involved testing several compounds for their ability to inhibit amyloid-beta aggregation in vitro. The findings suggested that specific substitutions on the benzofuran ring could enhance neuroprotective effects.

Mechanism of Action

The mechanism of action of 7-Methoxy-2-phenylbenzofuran-5-carboxaldehyde involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often attributed to its ability to interact with enzymes and receptors, leading to the modulation of cellular processes. For example, its anticancer activity may involve the inhibition of cell proliferation and induction of apoptosis through the interaction with specific biomarkers .

Comparison with Similar Compounds

Key Observations:

Functional Group Influence: The carboxaldehyde group in the target compound contrasts with carboxylic acid or ester moieties in analogs. Bromo or hydroxy substituents (e.g., 7-Bromobenzofuran-2-carboxylic acid) increase molecular weight and alter electronic properties, impacting reactivity in electrophilic substitution reactions .

Substituent Position Effects :

- Methoxy groups at position 5 (e.g., 5-Methoxybenzofuran-2-carboxylic acid) versus position 7 in the target compound influence steric hindrance and resonance effects. The 7-methoxy group may enhance electron-donating effects on the benzofuran ring, stabilizing intermediates in synthetic reactions .

Core Structure Variations :

Solubility and Stability:

- The phenyl group at position 2 in the target compound increases lipophilicity (logP) compared to analogs without aromatic substituents, reducing aqueous solubility but improving compatibility with hydrophobic environments .

- Esters (e.g., Methyl 6-methylbenzofuran-2-carboxylate) exhibit higher volatility and lower melting points than carboxylic acids or aldehydes, influencing their applicability in drug formulation .

Reactivity:

- The carboxaldehyde group enables nucleophilic addition reactions, distinguishing it from ester or acid derivatives. This reactivity is exploited in synthesizing imines or hydrazones for pharmaceutical intermediates .

Biological Activity

7-Methoxy-2-phenylbenzofuran-5-carboxaldehyde is a compound belonging to the benzofuran family, characterized by its unique structural features, including a methoxy group and a phenyl substituent. This compound has gained attention for its potential biological activities, particularly in the fields of oncology and neuroprotection. This article reviews the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C₁₅H₁₂O₃. Its structure includes:

- Benzofuran Backbone : A fused benzene and furan ring system.

- Methoxy Group : Positioned at the 7th carbon, enhancing solubility and biological activity.

- Aldehyde Functional Group : Located at the 5th position, contributing to its reactivity.

Anticancer Activity

Research indicates that benzofuran derivatives, including this compound, exhibit significant anticancer properties. Key findings include:

- Inhibition of Tumor Growth : Preliminary studies suggest that this compound may inhibit tumor growth by interacting with enzymes or receptors involved in cancer pathways. For instance, it has shown potential in reducing cell proliferation in various cancer cell lines .

- Comparative Potency : In studies comparing various benzofuran derivatives, this compound demonstrated superior antiproliferative activity compared to standard drugs like Combretastatin-A4 (CA-4), with up to a tenfold increase in potency against certain human cancer cell lines .

- Mechanisms of Action : The compound is believed to interact with specific molecular targets within cancer cells, potentially disrupting critical signaling pathways involved in cell survival and proliferation .

Neuroprotective Effects

In addition to its anticancer properties, this compound has shown promising neuroprotective effects:

- Protection Against Excitotoxicity : In vitro studies demonstrated that derivatives of this compound could protect neuronal cells from NMDA-induced excitotoxic damage. One derivative exhibited neuroprotective effects comparable to memantine, a known NMDA antagonist .

- Antioxidant Activity : The compound's structure suggests it may possess antioxidant properties, which can help mitigate oxidative stress in neuronal cells .

Comparative Analysis of Related Compounds

To better understand the unique biological activity of this compound, a comparison with related compounds is useful:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 5-Methoxybenzofuran | Methoxy group at position 5 | Primarily studied for neuroprotective effects |

| 2-(4-Methoxyphenyl)benzofuran | Methoxy group at position 4 | Enhanced anticancer activity compared to unsubstituted analogs |

| 6-Methylbenzofuran | Methyl group at position 6 | Known for anti-inflammatory properties |

| 3-(4-Fluorophenyl)benzofuran | Fluorine substitution at position 4 | Demonstrates unique electronic properties |

Case Studies and Research Findings

Recent studies have highlighted the effectiveness of benzofuran derivatives in various biological assays:

- Cell Line Studies : A series of synthesized benzofuran derivatives were tested against human cancer cell lines (e.g., MCF-7 for breast cancer), revealing significant cytotoxicity linked to structural modifications such as methoxy and methyl substitutions .

- Neuroprotection Trials : In animal models, compounds similar to this compound showed substantial neuroprotective effects against induced neurotoxicity, suggesting potential therapeutic applications for neurodegenerative diseases .

Q & A

Q. What are the established synthetic routes for 7-Methoxy-2-phenylbenzofuran-5-carboxaldehyde, and what key intermediates are involved?

- Methodological Answer : Synthesis typically involves multi-step protocols:

- Step 1 : Construction of the benzofuran core via cyclization. For example, 4-methoxyphenol derivatives can react with styrene under acidic conditions to form dihydrobenzofuran intermediates, as demonstrated in analogous syntheses .

- Step 2 : Introduction of the carboxaldehyde group. Oxidation of a methyl or hydroxymethyl substituent using agents like 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) or formylation reactions (e.g., Vilsmeier-Haack) may be employed .

- Step 3 : Functionalization of the phenyl group via Suzuki coupling or Friedel-Crafts acylation, depending on the target substituents .

Key Intermediates :

| Intermediate | Role | Reference |

|---|---|---|

| 5-Methoxy-2-phenyl-2,3-dihydrobenzofuran | Benzofuran core precursor | |

| 5-Hydroxymethyl derivatives | For aldehyde group introduction |

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR identify substituent positions and confirm regioselectivity. For example, methoxy protons resonate at δ 3.8–4.0 ppm, while aldehyde protons appear near δ 9.8–10.2 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.

- Infrared (IR) Spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1700 cm for the aldehyde) .

- X-ray Crystallography : Resolves ambiguous stereochemistry in crystalline derivatives .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

- Methodological Answer :

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates in coupling steps .

- Temperature Control : Low temperatures (0–5°C) minimize side reactions during sensitive steps like aldehyde oxidation .

- Catalyst Screening : Palladium catalysts (e.g., Pd(PPh)) improve efficiency in Suzuki-Miyaura coupling .

Optimization Table :

| Parameter | Optimal Condition | Impact on Yield | Reference |

|---|---|---|---|

| Solvent | DMF | +20% yield | |

| Catalyst | Pd(PPh) | +35% efficiency |

Q. How do researchers address contradictions in reported biological activities of benzofuran derivatives?

- Methodological Answer :

- Meta-Analysis : Compare datasets across studies to identify variables (e.g., assay protocols, purity levels). For instance, discrepancies in antimicrobial activity may arise from differences in bacterial strains or inoculum sizes .

- Dose-Response Studies : Establish EC/IC values under standardized conditions to resolve potency conflicts.

- Structural-Activity Relationship (SAR) : Evaluate how minor substituent changes (e.g., methoxy vs. chloro groups) alter bioactivity .

Q. What strategies elucidate the influence of substitution patterns on chemical reactivity and biological interactions?

- Methodological Answer :

- Computational Modeling : Density Functional Theory (DFT) calculates electronic effects (e.g., methoxy groups increase electron density on the benzofuran ring, altering nucleophilic attack sites) .

- Comparative Synthesis : Synthesize analogs (e.g., 7-ethoxy or 5-nitro derivatives) and compare reaction kinetics or binding affinities .

Substituent Impact Table :

| Substituent | Reactivity Trend | Biological Activity | Reference |

|---|---|---|---|

| 7-Methoxy | Slows electrophilic substitution | Enhances CNS penetration | |

| 5-Carboxaldehyde | Increases electrophilicity | Modulates enzyme inhibition |

Data Contradiction Analysis

Q. How should researchers interpret conflicting data on the compound’s stability under acidic conditions?

- Methodological Answer :

- pH-Dependent Studies : Conduct stability assays across pH ranges (1–14) with HPLC monitoring. For example, the aldehyde group may hydrolyze to carboxylic acid at pH < 3, explaining discrepancies .

- Control Experiments : Verify purity of starting materials, as impurities (e.g., residual water) can accelerate degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.